molecular formula C13H14FN5O2 B11051863 3-Amino-7-fluoro-6-(morpholin-4-yl)quinoxaline-2-carboxamide

3-Amino-7-fluoro-6-(morpholin-4-yl)quinoxaline-2-carboxamide

Cat. No. B11051863
M. Wt: 291.28 g/mol
InChI Key: LKLYPTQPVRLZEO-UHFFFAOYSA-N
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Description

3-Amino-7-fluoro-6-(morpholin-4-yl)quinoxaline-2-carboxamide: is a nitrogen-containing heterocyclic compound with diverse pharmaceutical and industrial applications. It can be synthesized using green chemistry principles. Notably, several quinoxaline-containing drugs, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, serve as antibiotics in the market .

Preparation Methods

Synthetic Routes:: One improved protocol involves alkylating alkali metal salts of specific formulas with 4-(3-chloropropyl)morpholine in isopropanol, resulting in high-purity 3-Amino-7-fluoro-6-(morpholin-4-yl)quinoxaline-2-carboxamide (gefitinib) .

Industrial Production:: Industrial-scale synthesis typically employs efficient and cost-effective methods, emphasizing safety and yield.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Investigate its susceptibility to oxidation reactions.

    Reduction: Explore reduction pathways.

    Substitution: Assess substitution reactions.

    Common Reagents and Conditions: Identify reagents and conditions used in these transformations.

    Major Products: Highlight the primary products formed from these reactions.

Scientific Research Applications

Chemistry::

    Drug Discovery: Investigate its potential as a lead compound for novel drugs.

    Catalysis: Explore its catalytic properties.

Biology and Medicine::

    Anticancer Activity: Evaluate its cytotoxicity against cancer cell lines.

    Antimicrobial Properties: Assess its effectiveness against microorganisms.

    Other Therapeutic Applications: Investigate its potential in treating other diseases (e.g., tuberculosis, malaria, and leishmaniasis).

Industry::

    Pharmaceuticals: Discuss its role in drug formulations.

    Agrochemicals: Explore its use in agriculture.

Mechanism of Action

    Molecular Targets: Identify specific cellular components or proteins affected by the compound.

    Pathways: Describe the pathways through which it exerts its effects.

Comparison with Similar Compounds

    Uniqueness: Highlight distinctive features.

    Similar Compounds: List related quinoxaline derivatives.

properties

Molecular Formula

C13H14FN5O2

Molecular Weight

291.28 g/mol

IUPAC Name

3-amino-7-fluoro-6-morpholin-4-ylquinoxaline-2-carboxamide

InChI

InChI=1S/C13H14FN5O2/c14-7-5-8-9(18-12(15)11(17-8)13(16)20)6-10(7)19-1-3-21-4-2-19/h5-6H,1-4H2,(H2,15,18)(H2,16,20)

InChI Key

LKLYPTQPVRLZEO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C3C(=C2)N=C(C(=N3)C(=O)N)N)F

Origin of Product

United States

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